Platycodin D3

Vue d'ensemble

Description

Applications De Recherche Scientifique

Platycodin D3 has a wide range of scientific research applications:

Mécanisme D'action

Platycodin D3 exerts its effects through various molecular targets and pathways. It has been shown to promote the ubiquitination and degradation of c-Myc protein in gastric cancer cells, leading to cell cycle arrest and apoptosis . Additionally, it modulates the expression of anti-apoptotic and pro-apoptotic proteins, contributing to its anti-cancer activity .

Analyse Biochimique

Biochemical Properties

Platycodin D3 can be enzymatically converted to platycodin D via β-d-glucosidase hydrolysis . This biochemical reaction involves the hydrolysis of platycoside sugar moieties, significantly modifying the compound’s biofunctionality .

Cellular Effects

The cellular effects of this compound are primarily related to its conversion to platycodin D. The biotransformation process significantly increases the platycodin D levels in Platycodi radix extracts . Platycodin D is known for its various nutraceutical activities, suggesting that this compound may indirectly influence cell function through its conversion to platycodin D .

Molecular Mechanism

The molecular mechanism of this compound involves its enzymatic conversion to platycodin D via β-d-glucosidase hydrolysis . This process involves the cleavage of the glycosidic bond in this compound, leading to the formation of platycodin D .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time as it is converted to platycodin D . The stability and degradation of this compound, as well as its long-term effects on cellular function, are likely to be influenced by this conversion process .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the formation of platycodin D . This pathway involves the enzyme β-d-glucosidase, which catalyzes the hydrolysis of this compound to platycodin D .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Platycodin D3 can be synthesized through the deglucosylation reaction of its precursors, platycoside E and platycodin D, using β-glucosidase . This enzymatic conversion is typically carried out under optimal conditions to maximize yield.

Industrial Production Methods

Industrial production of this compound involves the extraction of Platycodon grandiflorus roots followed by purification processes. The roots are often extracted using solvents like ethanol or methanol, and the extract is then subjected to chromatographic techniques to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Platycodin D3 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: β-glucosidase is commonly used to hydrolyze this compound into its aglycone form.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.

Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases to add sugar moieties to this compound.

Major Products Formed

The major products formed from these reactions include various glycosides and aglycones, which have different pharmacological properties .

Comparaison Avec Des Composés Similaires

Platycodin D3 is similar to other triterpenoid saponins such as platycodin D, platycoside E, and polygalacin D . it is unique in its specific molecular structure and the distinct pharmacological activities it exhibits. For instance, while platycodin D and platycoside E are also known for their anti-inflammatory and anti-tumor properties, this compound has shown a higher potency in certain bioassays .

References

Propriétés

IUPAC Name |

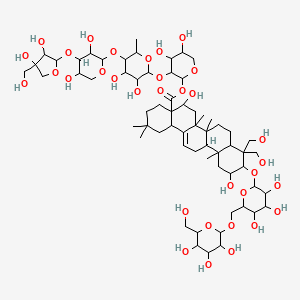

[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H102O33/c1-24-45(92-51-44(81)46(29(70)18-85-51)93-55-48(82)62(84,22-67)23-88-55)40(77)43(80)52(89-24)94-47-35(72)28(69)17-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(68)49(61(20-65,21-66)33(58)9-10-59(32,5)60(25,6)15-34(63)71)95-53-42(79)39(76)37(74)31(91-53)19-87-50-41(78)38(75)36(73)30(16-64)90-50/h7,24,26-55,64-82,84H,8-23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKCYIRZWRRXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H102O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317737 | |

| Record name | Platycodin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67884-03-1 | |

| Record name | Platycodin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platycodin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

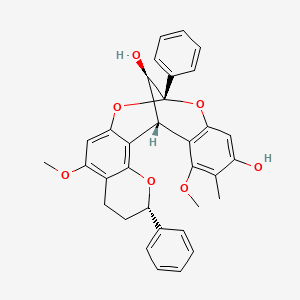

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)

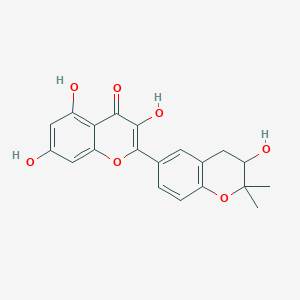

![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)